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molecular formula CH2Cl4Si B074141 (Chloromethyl)trichlorosilane CAS No. 1558-25-4

(Chloromethyl)trichlorosilane

Cat. No. B074141
M. Wt: 183.9 g/mol
InChI Key: FYTPGBJPTDQJCG-UHFFFAOYSA-N
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Patent
US06251057B1

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.75 mmol) of triphenylphosphine, 0.92 g (7.5 mmol) of (chloromethyl)trichlorosilane, and 5.08 g (37.5 mmol) of trichlorosilane were reacted at 150° C. for 42 hrs. The resulting mixture was distilled to give 1.1 g of 1,1,1,3,3,3-hexachloro-1,3-disilapropane (bp; 173-174° C., yield; 50%) and 0.3 g of 1,1,1,3,3-pentachloro-1,3-disilapropane (bp; 166-167° C., yield; 16%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl[CH2:21][Si:22]([Cl:25])([Cl:24])[Cl:23].[Cl:26][SiH:27]([Cl:29])[Cl:28]>>[Cl:23][Si:22]([Cl:25])([Cl:24])[CH2:21][Si:27]([Cl:29])([Cl:28])[Cl:26].[Cl:23][Si:22]([Cl:25])([Cl:24])[CH2:21][SiH:27]([Cl:28])[Cl:26]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.92 g
Type
reactant
Smiles
ClC[Si](Cl)(Cl)Cl
Name
Quantity
5.08 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was distilled

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](Cl)(Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
Cl[Si](C[SiH](Cl)Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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